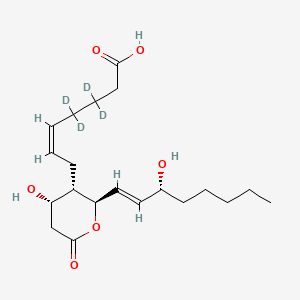
11-dehydro Thromboxane B2-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-dehydro Thromboxane B2-d4 (11-dehydro-TxB2-d4) is an analog of 11-dehydro Thromboxane B2 (11-dehydro-TxB2), a metabolite of thromboxane B2 (TxB2). 11-dehydro-TxB2-d4 is a stable, non-radioactive analog of 11-dehydro-TxB2, and is used in various scientific research applications due to its stability and low cost. 11-dehydro-TxB2-d4 is used to study the role of thromboxane A2 (TxA2) in various biological processes.
Applications De Recherche Scientifique
Radioimmunoassay Development : A study by Hayashi et al. (1990) developed an immunoaffinity purification method for radioimmunoassay of 11-dehydro Thromboxane B2 in human urine and plasma. This method helps in analyzing the compound with high recovery and minimal cross-reactivity with other compounds, which is crucial for accurate assessment in clinical and research settings (Hayashi et al., 1990).
Enzymatic Oxidation Analysis : Wu et al. (1990) focused on the enzymatic oxidation of Thromboxane B2 at C-11, leading to the formation of 11-dehydro Thromboxane B2. The study developed a radioimmunoassay for this process and used it for enzyme assay, purification, and characterization, highlighting its importance in understanding the metabolic pathways of Thromboxane B2 (Wu et al., 1990).
Tandem Mass Spectrometric Analysis : Schweer et al. (1987) performed a tandem mass spectrometric determination of 11-dehydrothromboxane B2 in plasma and urine, providing a reliable index of systemic Thromboxane A2 activity. This method offers high selectivity and is crucial for understanding Thromboxane biosynthesis in health and disease (Schweer et al., 1987).
Enzyme Immunoassay Optimization : Perneby et al. (1999) described an improved immunoassay procedure for 11-dehydro Thromboxane B2 in urine, comparing it with gas chromatography-mass spectrometry. This assay is crucial for clinical studies evaluating platelet function in vivo (Perneby et al., 1999).
Biomarker in Cardiovascular Disease : Szczeklik et al. (2016) identified urinary 11-dehydro-thromboxane B2 as a potential predictive biomarker of major adverse cardiovascular events in patients with acute myocardial infarction, emphasizing its significance in cardiovascular research (Szczeklik et al., 2016).
Activation of Eosinophils and Basophils : A study by Böhm et al. (2004) found that 11-dehydro-TXB2, a stable metabolite of Thromboxane A2, activates eosinophils and basophils, indicating its biological activity and potential role in allergic responses (Böhm et al., 2004).
Long-lived Metabolites in Circulation : Research by Lawson et al. (1986) identified long-lived enzymatic metabolites of Thromboxane B2 in human circulation, providing insights into the biosynthesis and potential clinical relevance of these metabolites (Lawson et al., 1986).
Cardiovascular Risk and Thromboxane Biosynthesis : Eikelboom et al. (2008) studied the association between incomplete inhibition of thromboxane generation and increased cardiovascular risk, highlighting the clinical importance of assessing 11-dehydro Thromboxane B2 levels (Eikelboom et al., 2008).
Chronic Obstructive Pulmonary Disease (COPD) Study : Davı̀ et al. (1997) found enhanced thromboxane biosynthesis in patients with COPD, using 11-dehydro-thromboxane B2 as a marker for in vivo platelet activation, providing valuable insights for respiratory medicine (Davı̀ et al., 1997).
Quantification Assay Improvement : Morrow and Minton (1993) reported an improved assay for quantifying 11-dehydrothromboxane B2, contributing to more accurate and sensitive assessments in research and clinical settings (Morrow & Minton, 1993).
Mécanisme D'action
Target of Action
The primary target of 11-dehydro Thromboxane B2-d4, a deuterium labeled derivative of 11-Dehydro-thromboxane B2 , is thromboxane A2 (TXA2) . TXA2 is a chemically unstable lipid mediator involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . It is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets .
Mode of Action
This compound is produced from the breakdown of thromboxane A2 . It is released by activated platelets . The compound interacts with its target, TXA2, and contributes to platelet aggregation and vasoconstriction .
Biochemical Pathways
The compound is part of the TXA2 biosynthesis pathway, which is a part of the larger arachidonic acid metabolism pathway . It is produced by a second distinct pathway to that producing the major 2,3-dinor metabolite . The production of this compound is an index of thromboxane production .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in thrombus formation . Elevated levels of this compound are associated with cardiovascular disease, stroke, and cancer .
Action Environment
It is known that the compound is released by activated platelets , suggesting that conditions which activate platelets could potentially influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
11-dehydro Thromboxane B2-d4 interacts with various enzymes and proteins. It is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway . It is produced by a second distinct pathway to that producing the major 2,3-dinor metabolite .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It is released by activated platelets and can be used as a marker for in vivo TXA2 synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a full agonist of chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2) in human eosinophils and basophils .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The mean plasma level in human males is 0.9- 4.3 pg/ml and the half life is 45- 60 minutes .
Metabolic Pathways
This compound is involved in the metabolic pathways of thromboxane B2. It is one of the main plasma metabolites of TXB2 and can be used as a marker for in vivo TXA2 synthesis .
Propriétés
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16+,17+,18-/m1/s1/i5D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYIVXDPWBUJBQ-ZUCLGDGSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)O[C@@H]1/C=C/[C@@H](CCCCC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Chloromethyl)-4,9-dihydroxy-2,3-dimethyl-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B570998.png)

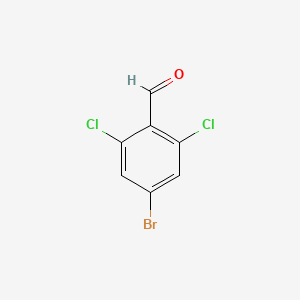
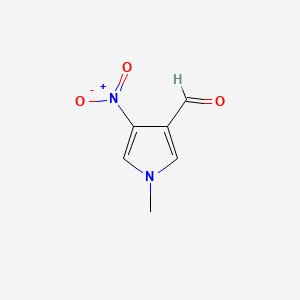
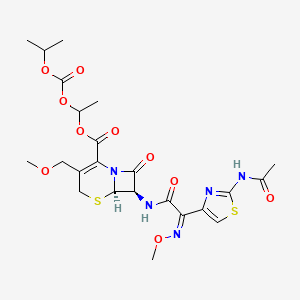
![6-Fluoro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B571010.png)
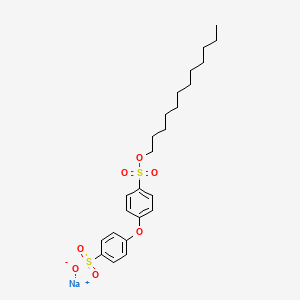
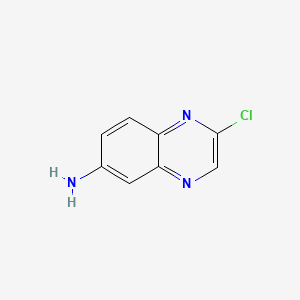

![6-methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B571018.png)